An In-depth Technical Guide to Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is a key synthetic intermediate characterized by a piperidine core, a common structural motif in a vast array of approved pharmaceutical agents. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methylcarbamoyl moiety at the 4-position renders this molecule a valuable building block in drug discovery. The Boc group provides a stable yet readily cleavable protecting group, allowing for selective chemical modifications at other positions of the molecule. The methylcarbamoyl group can participate in hydrogen bonding and other non-covalent interactions, which is often crucial for the binding of a drug molecule to its biological target.
While a specific CAS (Chemical Abstracts Service) number for Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is not readily found in publicly accessible databases, its synthesis and utility can be inferred from the well-established chemistry of related N-Boc piperidine derivatives. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, applications in drug development, and analytical characterization, based on established principles and data from closely related analogues.
Physicochemical Properties
The physicochemical properties of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate are crucial for its handling, reactivity, and pharmacokinetic profile when incorporated into larger molecules. Below is a table of predicted and expected properties based on its structure and data from similar compounds.
| Property | Expected Value |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. |
| Melting Point | Expected to be in the range of 100-150 °C, typical for similar N-Boc piperidine amides. |
| Boiling Point | > 300 °C (decomposes) |
| pKa | The piperidine nitrogen is protected and therefore not basic. The amide proton is weakly acidic. |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate typically proceeds via the amidation of a carboxylic acid precursor. A common and reliable method involves the coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with methylamine using a suitable coupling agent.
Experimental Protocol: Amide Coupling
Objective: To synthesize Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and methylamine.
Materials:
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1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent)
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Methylamine solution (e.g., 2 M in THF, 1.2 equivalents)
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O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 equivalents)
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N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous DMF.
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Addition of Base: Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
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Activation of Carboxylic Acid: Add HBTU to the reaction mixture and stir for 20-30 minutes. The formation of the active ester can be monitored by TLC.
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Amine Addition: Slowly add the methylamine solution to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
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Work-up:
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Quench the reaction by adding water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate as a solid.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents the reaction of the activated carboxylic acid with atmospheric moisture.
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Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and does not interfere with the coupling reaction.
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HBTU: A common and efficient peptide coupling reagent that minimizes side reactions and racemization (if applicable).
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DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step and to deprotonate the amine if it is used as a salt.
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Aqueous Work-up: Removes DMF and water-soluble byproducts. The sodium bicarbonate wash removes any unreacted carboxylic acid and acidic impurities.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to adopt a low-energy chair conformation that can orient substituents in well-defined spatial arrangements. The introduction of a methylcarbamoyl group at the 4-position of the N-Boc protected piperidine ring provides a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Key Roles in Medicinal Chemistry:
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Scaffold for Library Synthesis: The Boc-protected piperidine can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized. This allows for the rapid generation of diverse compound libraries for high-throughput screening.
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Modulation of Physicochemical Properties: The piperidine ring can improve the aqueous solubility and overall drug-like properties of a lead compound.
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Enhancement of Biological Activity and Selectivity: The rigid chair conformation of the piperidine ring can pre-organize the substituents for optimal binding to a biological target, leading to increased potency and selectivity.
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Metabolic Stability: The piperidine ring is generally more metabolically stable than other acyclic or aromatic linkers.
Conceptual Role in Drug Design
Caption: Conceptual pathway from the intermediate to a drug candidate.
Analytical Characterization
The identity and purity of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate are confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.- A doublet at ~2.7 ppm for the three protons of the N-methyl group.- Multiplets in the range of 1.5-2.0 ppm and 2.8-4.2 ppm for the piperidine ring protons.- A broad singlet or quartet for the amide N-H proton. |
| ¹³C NMR | - A signal at ~28 ppm for the methyl carbons of the tert-butyl group.- A signal at ~80 ppm for the quaternary carbon of the tert-butyl group.- A signal at ~26 ppm for the N-methyl carbon.- Signals in the range of 25-45 ppm for the piperidine ring carbons.- A signal at ~155 ppm for the carbamate carbonyl carbon.- A signal at ~175 ppm for the amide carbonyl carbon. |
| FT-IR | - A strong C=O stretching band for the carbamate at ~1680 cm⁻¹.- A strong C=O stretching band for the amide (Amide I) at ~1640 cm⁻¹.- An N-H stretching band at ~3300 cm⁻¹.- C-H stretching bands in the range of 2850-3000 cm⁻¹. |
| Mass Spectrometry (ESI+) | - Expected [M+H]⁺ at m/z = 243.17.- Expected [M+Na]⁺ at m/z = 265.15. |
| HPLC | - A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a comprehensive overview of Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, a valuable building block for researchers and scientists in the field of drug discovery. Its versatile chemistry and the prevalence of the piperidine scaffold in pharmaceuticals ensure its continued importance in the development of new therapeutic agents.
References
There are no specific references for the named compound due to the lack of a designated CAS number in public databases. The information provided is based on general organic chemistry principles and data from structurally related compounds found in chemical supplier catalogs and scientific literature on piperidine chemistry.
